[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic compound that combines a pyrazole ring and a furan ring through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with furan-2-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine.
Furan-2-carbaldehyde: Another precursor used in the synthesis.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents or linkages.
Furan Derivatives: Compounds with furan rings and various functional groups.
Uniqueness
This compound is unique due to its combination of pyrazole and furan rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
PSENZVVMHUJTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.